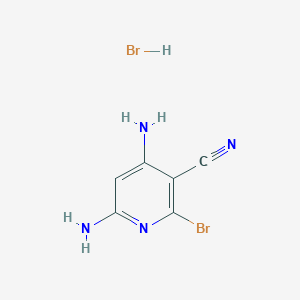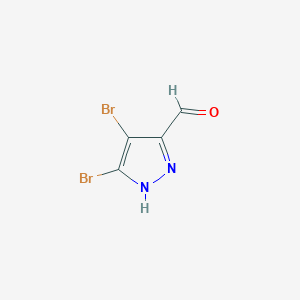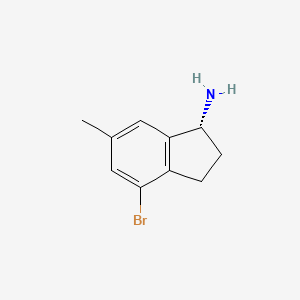
1H-Inden-1-amine,4-bromo-2,3-dihydro-6-methyl-,(1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- is a chiral compound belonging to the class of indene derivatives. This compound features a bromine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 1-position of the indene ring system. The (1R)- configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- can be synthesized through several methods. One common approach involves the bromination of 2,3-dihydro-6-methyl-1H-indene, followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, palladium-catalyzed amination reactions can be employed to achieve high selectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into more saturated derivatives.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2,3-dihydro-6-methyl-1H-indene.
Oxidation: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indene-1-one.
Reduction: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indane.
Aplicaciones Científicas De Investigación
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1H-Inden-1-amine, 4-chloro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-iodo-2,3-dihydro-6-methyl-, (1R)-
Comparison: Compared to its analogs with different halogens, 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- may exhibit distinct reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H12BrN |
|---|---|
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
(1R)-4-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
Clave InChI |
ZTVOBQOGJGGIJZ-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC2=C(CC[C@H]2N)C(=C1)Br |
SMILES canónico |
CC1=CC2=C(CCC2N)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
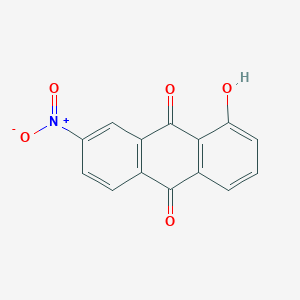
copper](/img/structure/B13133436.png)


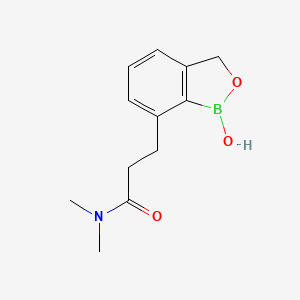
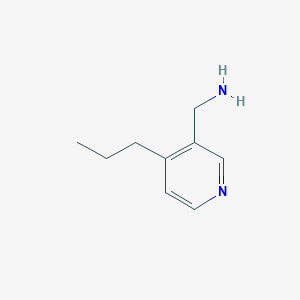
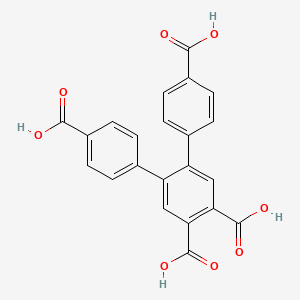
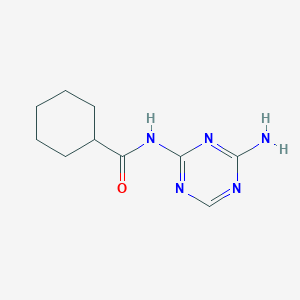
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
